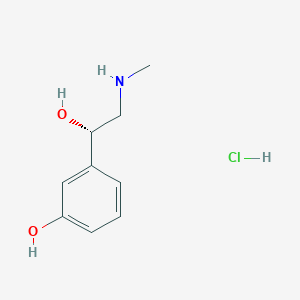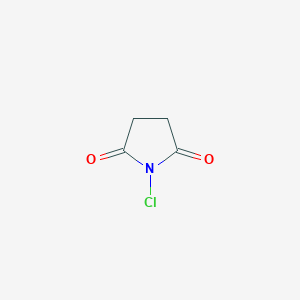![molecular formula C13H22N4O5 B042883 2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid CAS No. 229312-33-8](/img/structure/B42883.png)
2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related macrocyclic compounds involves a combination of straightforward and high-yield methods. For example, a facile synthesis approach for a precursor chelating agent, similar in complexity to the compound of interest, achieved an overall yield of 92%, highlighting the efficiency and accessibility of synthesizing complex macrocyclic compounds. This method avoids the use of labor-intensive purification techniques, making it attractive for preparing large quantities at reduced costs (Li, Winnard, & Bhujwalla, 2009).
Molecular Structure Analysis
Molecular structure analyses of related compounds often involve NMR spectroscopy and X-ray crystallography. For instance, the synthesis of 1-oxa-4,8,12-triazacyclotetradecane-4,12-diacetic acid provided insights into protonation and metal complexation, which are crucial for understanding the coordination geometry and stability of metal complexes formed by macrocyclic ligands. Such studies can be pivotal in deducing the molecular structure and electronic configuration of complex macrocycles (Chaves et al., 1992).
Chemical Reactions and Properties
Macrocyclic compounds like 2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid undergo fascinating chemical reactions, including the formation of complexes with metal ions. The stability and reactivity of these complexes are significantly influenced by the ligand's structure and the nature of the metal ion. Studies have shown that the protonation constants and stability constants of such complexes can be determined using potentiometric measurements, providing valuable information on their chemical properties and potential applications (Campello et al., 2009).
Physical Properties Analysis
The physical properties of macrocyclic compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. For instance, the solubility-controlled regioselective synthesis of a related macrocyclic complexing agent demonstrates the importance of understanding and manipulating the physical properties for efficient synthesis and potential practical applications (Lázár, 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity with different functional groups, stability under various conditions, and the ability to form complexes with a wide range of metal ions, are central to the application of macrocyclic compounds. For example, the bifunctional chelating agent synthesis, which involves reacting the parent macrocycle with iodoacetamide, highlights the compound's versatility and potential for creating highly stable and functionalized materials (Chappell et al., 1999).
科学的研究の応用
Ligand Synthesis and Structural Analysis
Ranganathan et al. (2002) synthesized a series of polymethylated DOTA ligands, which are derivatives of the ligand DOTA, forming sterically crowded lanthanide chelates. These derivatives, including M4DOTA and M4DOTMA, show potential for use in magnetic resonance imaging due to their rigid structures and paramagnetic properties (Ranganathan et al., 2002). The study also explored the synthesis of rigidified ligands to understand the effects of alkyl substitution on acid-base properties and conformational mobility, offering insights into their applications in nuclear medicine and molecular imaging (Ranganathan et al., 2002).
Biomedical Applications
Chong et al. (2008) reported the synthesis and biological evaluation of a novel decadentate ligand, DEPA, with potential applications in antibody-targeted cancer therapy and radioimmunotherapy. The study highlights the ligand's effectiveness as a chelator for radioisotopes like Lu, Bi, and Bi, demonstrating its relevance in the development of targeted cancer therapies (Chong et al., 2008).
Magnetic Resonance Imaging (MRI) Enhancements
Mishra et al. (2008) synthesized GdDO3A-type bismacrocyclic complexes, which exhibit sensitivity toward Ca(2+), as potential MRI contrast agents. The study reveals the influence of calcium binding on the relaxivity of these complexes, indicating their application in developing "smart" MRI contrast agents (Mishra et al., 2008).
Radioimmunotherapy Research
In a study by Chong et al. (2006), novel ligands, including PIP-DTPA and PIP-DOTA, were evaluated for their potential use in radioimmunotherapy. The research focused on their stability and in vivo behavior when radiolabeled with isotopes like Lu, Y, Pb, and Bi, contributing to the advancement of radioimmunotherapy approaches (Chong et al., 2006).
Stability Constants in Biomedical Applications
Anderegg et al. (2005) critically evaluated stability constants of metal complexes of complexones, including DOTA and its derivatives, which are of significant interest in biomedical and environmental applications. This evaluation provides a comprehensive understanding of the stability of these complexes, crucial for their effective use in medical diagnostics and treatments (Anderegg et al., 2005).
特性
IUPAC Name |
2-[7-(carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O5/c18-11(19)9-14-1-2-15(10-12(20)21)4-6-17-8-7-16(5-3-14)13(17)22/h1-10H2,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSLQCINSTWPIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN2CCN(C2=O)CCN1CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-oxo-1,4,7,10-Tetraazabicyclo[8.2.1]tridecane-4,7-diacetic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

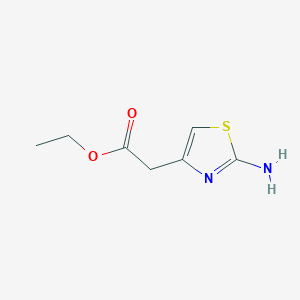
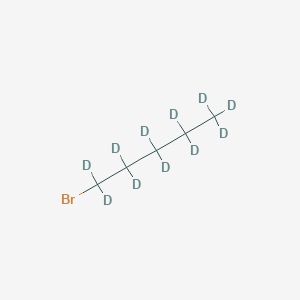
![(2R)-2-[(R)-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-carboxymethyl]-5-ethenyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B42811.png)
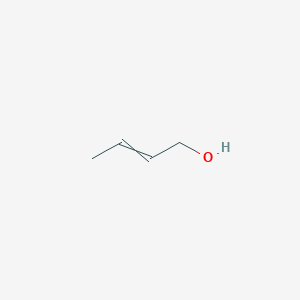
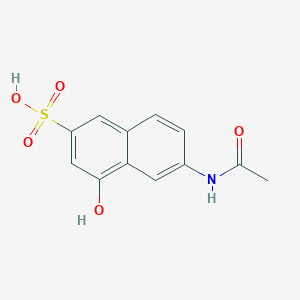
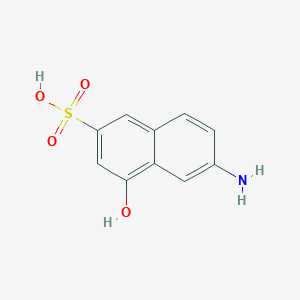
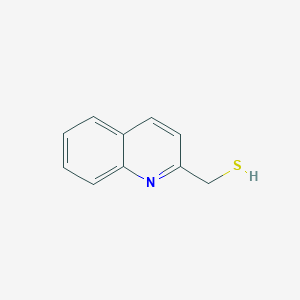
![Tert-butyl 2-[4-[[7-methyl-5-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate](/img/structure/B42820.png)

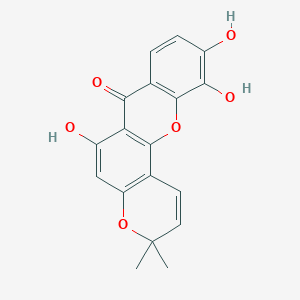
![7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidin-5(1h)-one](/img/structure/B42823.png)
